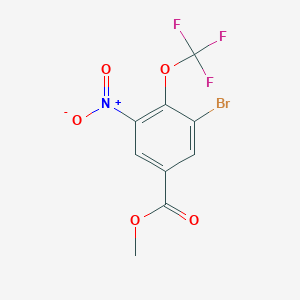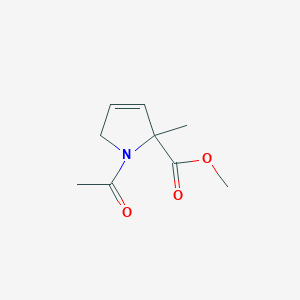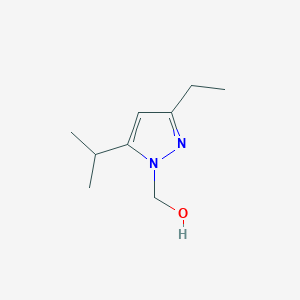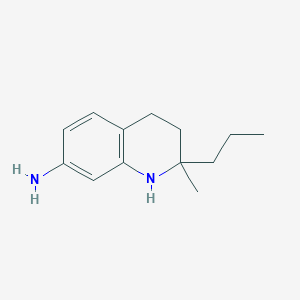
7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- is a chemical compound with the molecular formula C13H20N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 7-nitroquinoline, followed by alkylation to introduce the propyl and methyl groups. The reaction conditions often include the use of hydrogen gas and a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, which is less saturated and has different chemical properties.
7-Quinolinamine: A similar compound without the tetrahydro and alkyl substitutions.
2-Methylquinoline: Another derivative with a methyl group at a different position.
Uniqueness
7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure makes it more saturated and potentially more stable, while the methyl and propyl groups can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2-methyl-2-propyl-3,4-dihydro-1H-quinolin-7-amine |
InChI |
InChI=1S/C13H20N2/c1-3-7-13(2)8-6-10-4-5-11(14)9-12(10)15-13/h4-5,9,15H,3,6-8,14H2,1-2H3 |
InChI-Schlüssel |
UNDJBVDZWOZWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC2=C(N1)C=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


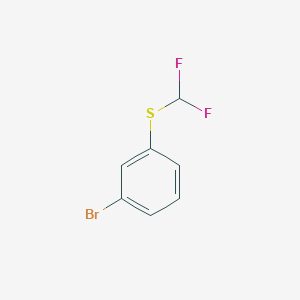
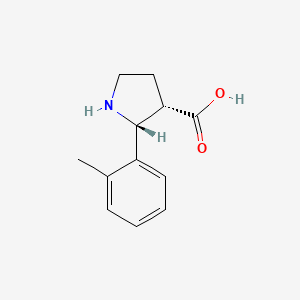
![cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)
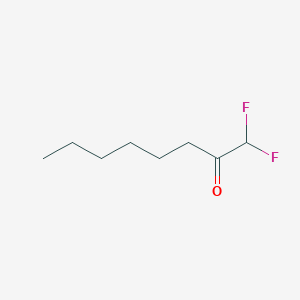
![trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)
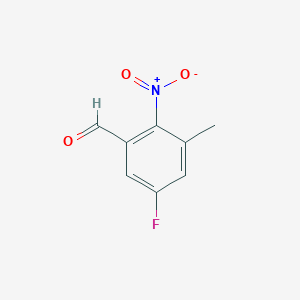

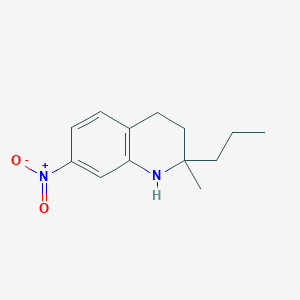
![1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12861814.png)
![Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12861828.png)
![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
